Menthyl anthranilate

Catalog No.
S591887
CAS No.
134-09-8
M.F
C17H25NO2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl anthranilate

CAS Number

134-09-8

Product Name

Menthyl anthranilate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3

InChI Key

SOXAGEOHPCXXIO-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C

solubility

Insoluble

Synonyms

Anthranilic Acid p-Menth-3-yl Ester; 5-Methyl-2-(1-methylethyl)-cyclohexanol 2-Aminobenzoate; Antisolaire; Menthol, anthranilate; Menthyl Anthranilate; Menthyl o-Aminobenzoate; Meradimate; Neo Heliopan MA; Sunburn preventive No. 2

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C

The exact mass of the compound Meradimate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

UV Filter:

Meradimate, also known as phenylbenzimidazole sulfonic acid, is primarily studied and utilized in scientific research for its UV filtering properties. It absorbs ultraviolet (UV) radiation, particularly UVB rays, which are known to be harmful to the skin and can contribute to sunburn, premature aging, and even skin cancer. Studies have shown that meradimate effectively absorbs UVB rays with a peak absorption wavelength around 334 nm. This makes it a potential candidate for inclusion in sunscreens and other UV-protective products.

[^1]: Salicylic Acids—Advances in Research and Application: 2013 Edition

Potential Antibacterial and Antifungal Properties:

There is some emerging research exploring the potential antibacterial and antifungal properties of meradimate. However, this area requires further investigation. A few studies have shown that meradimate exhibits some activity against certain bacterial and fungal strains [^2, ^3]. However, these studies are limited and further research is needed to confirm and understand the mechanisms of these potential effects.

[^2]: Development of a topical formulation of phenylbenzimidazole sulfonic acid and its in vitro evaluation against Staphylococcus aureus: [^3]: Antifungal activity of phenylbenzimidazole sulfonic acid and its derivatives

Menthyl anthranilate is an organic compound classified as an ester of anthranilic acid. Its chemical formula is C₉H₁₁NO₂, and it possesses a distinctive fruity aroma reminiscent of grapes. This compound is often utilized in the fragrance and flavor industry due to its appealing scent profile. Menthyl anthranilate is known for its low toxicity and is generally recognized as safe for use in various applications, including food flavoring and perfumery.

Typical of esters and aromatic compounds. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, menthyl anthranilate can be hydrolyzed back into its constituent alcohol (menthol) and anthranilic acid.
  • Esterification: It can be synthesized from anthranilic acid and menthol through an esterification reaction, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of anthranilic acid.
  • Transesterification: Menthyl anthranilate can react with other alcohols to form different esters, which may alter its properties and applications.

Menthyl anthranilate exhibits notable biological activities:

  • Insect Repellent: It has been studied for its efficacy as a natural insect repellent, particularly against mosquitoes.
  • Antimicrobial Properties: Some studies suggest that menthyl anthranilate may possess antimicrobial properties, making it a candidate for use in food preservation.
  • Sensory Irritant: It acts as an irritant to certain sensory receptors in birds, which is leveraged in agricultural applications to deter birds from crops.

The synthesis of menthyl anthranilate typically involves the following methods:

  • Esterification:
    • Reacting anthranilic acid with menthol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
    • The reaction yields menthyl anthranilate along with water as a byproduct.
  • Transesterification:
    • Involves reacting methyl anthranilate with menthol under basic conditions to produce menthyl anthranilate.
  • Optimization Techniques:
    • Advanced methodologies such as response surface methodology can be applied to optimize reaction conditions for higher yields and purity .

Menthyl anthranilate finds use in various fields:

  • Flavoring Agent: It is commonly used in food products, particularly those requiring grape flavoring, such as candies and beverages.
  • Fragrance Component: Utilized in perfumes and scented products for its pleasant aroma.
  • Agricultural Use: Employed as a bird repellent to protect crops from avian damage due to its sensory irritant properties.

Research into the interactions of menthyl anthranilate with other compounds reveals:

  • Synergistic Effects: When combined with other natural extracts or essential oils, menthyl anthranilate may enhance repellent efficacy against pests.
  • Chemical Stability: Studies indicate that menthyl anthranilate maintains stability under various environmental conditions, making it suitable for long-term applications in fragrances and flavors.

Menthyl anthranilate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Aspects
Methyl AnthranilateC₈H₉NO₂Fruity grape-like aroma; used in flavors and perfumesMore commonly used than menthyl variant
Dimethyl AnthranilateC₉H₁₁N₃O₂Similar aromatic profile; used in flavorsHigher volatility
Ethyl AnthranilateC₉H₁₁NO₂Used in fragrances; slightly different aromaDifferent ester group
Benzyl AnthranilateC₁₃H₁₅NO₂Stronger floral scent; used in perfumesMore complex aromatic structure

Menthyl anthranilate stands out due to its specific fruity aroma and lower toxicity profile compared to some of its counterparts, making it particularly valuable in food-related applications.

Physical Description

Liquid

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.188529040 g/mol

Monoisotopic Mass

275.188529040 g/mol

Boiling Point

177-179 ºC

Heavy Atom Count

20

Melting Point

63 ºC

UNII

J9QGD60OUZ

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Meradimate is used as an active ingredient in sunscreens or as a sunblock factor in different products. It fits under the category of broad-spectrum absorbent agent. These characteristics are important to consider due to the fact that this kind of ingredients can either absorb or reflect UV radiation. It is also important to know the type of rays that cover. UVA rays are the responsible of causing sun damage and reaching deeper layers of the skin while UVB can only cause sunburn in the outer layer of the skin. When an agent is of broad spectrum, this means that this agent is capable of acting in both UVA and UVB rays.

Pharmacology

Meradimate effect provides a low-level, broad-spectrum protecting coverage effect.[T200]

Mechanism of Action

Meradimate acts by absorbing both the UVA and UVB radiation, this provides this ingredient with a broad spectrum and it explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers. Its protective effective action does not cover completely the UVA rays as it only reaches 336 nm. This has been proven even thought meradimate has a theoretical protective coverage range between 200-380 nm. Its function is related to the intrinsic structure of meradimate which is an ortho-disubstituted aminobenzoate. This structure allows easy electron delocalization and shifts in the maximum absorption.

Pictograms

Irritant

Irritant

Other CAS

134-09-8

Absorption Distribution and Excretion

Meradimate is not absorbed through the skin.
As meradimate is not absorbed, this pharmacokinetic property is not relevant.

Metabolism Metabolites

As meradimate is not absorbed, this pharmacokinetic property is not relevant.

Wikipedia

Menthyl_anthranilate

Biological Half Life

As meradimate is not absorbed, this pharmacokinetic property is not relevant.

Use Classification

Cosmetics -> Uv absorber

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate): ACTIVE

Dates

Last modified: 08-15-2023

Excited states of menthyl anthranilate: a UV-A absorber

Azusa Kikuchi, Kenji Shibata, Ryo Kumasaka, Mikio Yagi
PMID: 22955062   DOI: 10.1039/c2pp25190f

Abstract

The photophysical properties of menthyl anthranilate (MA), a UV-A absorber, have been studied through measurements of UV absorption, fluorescence, triplet-triplet absorption and time-resolved thermal lens in ethanol at room temperature and/or 77 K. The phosphorescence and time-resolved electron paramagnetic resonance spectra have also been observed in ethanol at 77 K. The energy levels of the lowest excited singlet (S(1)) state and triplet (T(1)) state were determined. The quantum yields of fluorescence, phosphorescence and S(1) → T(1) intersystem crossing (ISC) were also determined. From the data on the lifetime and quantum yield, the rate constants of the radiative decay, internal conversion and ISC of the excited states of MA were determined. The exceptionally high ISC quantum yield of MA shows that the deactivation processes of the S(1) state of MA are different from those of most UV absorbers such as cinnamate, salicylate, 2-hydroxybenzophenone, benzotriazole and dibenzoylmethane derivatives, where the internal conversion rates of the S(1) states are much faster than the ISC rates. The observed T(1) lifetime and zero-field splitting parameters suggest that the T(1) state of MA possesses almost pure (3)ππ* character.


On the Validity of Beer-Lambert Law and its Significance for Sunscreens

Bernd Herzog, Amélie Schultheiss, Jochen Giesinger
PMID: 29171027   DOI: 10.1111/php.12861

Abstract

The sun protection factor (SPF) is the most important quantity to characterize the performance of sunscreens. As the standard method for its determination is based on clinical trials involving irradiation of human volunteers, calculations of sunscreen performance have become quite popular to reduce the number of in vivo studies. Such simulations imply the calculation of UV transmittance of the sunscreen film using the amounts and spectroscopic properties of the UV absorbers employed, and presuppose the validity of the Beer-Lambert law. As sunscreen films on human skin can contain considerable concentrations of UV absorbers, it is questioned whether the Beer-Lambert law is still valid for these systems. The results of this work show that the validity of the Beer-Lambert law is still given at the high concentrations at which UV absorbers occur in sunscreen films on human skin.


Suppression of menthyl anthranilate (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol

Shogo Kitasaka, Mikio Yagi, Azusa Kikuchi
PMID: 32484499   DOI: 10.1039/d0pp00023j

Abstract

Menthyl anthranilate (MA, tradename meradimate) is a UV-A absorber. The interactions of ground-state molecular oxygen with the long-lived triplet state of MA produce singlet oxygen through energy transfer. The quantum yield of singlet oxygen generation is 0.12 in air-saturated ethanol. Kinetic traces of the near-IR phosphorescence of singlet oxygen generated by MA-photosensitization have been measured in the absence and presence of Trolox (a water-soluble analogue of vitamin E and a quencher of singlet oxygen) and α-tocopherol (vitamin E, a natural antioxidant) in ethanol. Fluorescence and transient absorption measurements suggest that Trolox and α-tocopherol quench the lowest excited singlet and triplet states of MA. As a result, Trolox and α-tocopherol suppress MA-photosensitized singlet oxygen generation. Not only the quenching of singlet oxygen but also the suppression of singlet oxygen generation is the mechanism of antioxidant properties of Trolox and α-tocopherol for MA. The ability of α-tocopherol to suppress the MA-photosensitized singlet oxygen generation in isododecane, used as a solvent for an oil-soluble UV absorber, is close to that in ethanol. Suppression of sunscreen-photosensitized singlet oxygen generation is an important method for the formulation of safe cosmetic sunscreens.


The photophysical properties of menthyl anthranilate: a UV-A sunscreen

A Beeby, A E Jones
PMID: 10911723   DOI: 10.1562/0031-8655(2000)072<0010:tppoma>2.0.co;2

Abstract

The results of a comprehensive investigation of the photophysical properties of the sunscreen agent menthyl anthranilate in various solvent systems are reported. Luminescence studies reveal that this ester is highly fluorescent (phi f = 0.64 +/- 0.06 in ethanol) and has a solvent-dependent emission maximum in the range of 390-405 nm. Phosphorescence has also been detected in low-temperature glasses with an emission maximum at 445 nm and a lifetime of 2.5 s. Kinetic UV-visible absorption measurements revealed a transient species with absorption maxima at 480 nm and solvent-dependent lifetimes of 26-200 microseconds that are attributed to the triplet state. The triplet state is efficiently quenched by oxygen, leading to the formation of singlet oxygen in all of the solvent systems studied. The singlet-oxygen quantum yields (phi delta) determined by time-resolved near-infrared luminescence measurements were determined to be in the range 0.09-0.12 for all systems.


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